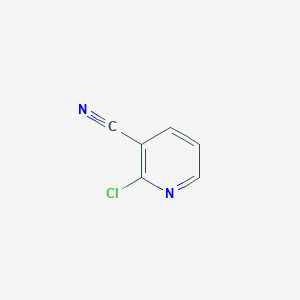

2-Chloro-3-cyanopyridine

Description

The exact mass of the compound 2-Chloronicotinonitrile is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 73287. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloropyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClN2/c7-6-5(4-8)2-1-3-9-6/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAUPUQRPBNDMDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00216240 | |

| Record name | 2-Chloronicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00216240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6602-54-6 | |

| Record name | 2-Chloro-3-cyanopyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6602-54-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloronicotinonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006602546 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6602-54-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73287 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloronicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00216240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloronicotinonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.864 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLORONICOTINONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2GQP44MUH2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Properties of 2-Chloro-3-cyanopyridine

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of 2-Chloro-3-cyanopyridine, a pivotal intermediate in the pharmaceutical and agrochemical industries. This document details its chemical and physical properties, outlines key synthetic methodologies with experimental protocols, and illustrates its utility in the synthesis of prominent drug molecules.

Core Properties of this compound

This compound, also known as 2-chloronicotinonitrile, is a white to off-white crystalline solid.[1][2] It is a key building block in organic synthesis due to its reactive chlorine atom and cyano group, which allow for a variety of chemical transformations.[3] The compound is sparingly soluble in water but shows good solubility in polar organic solvents.[4][5]

Physicochemical and Spectroscopic Data

The following table summarizes the key physical, chemical, and spectroscopic data for this compound.

| Property | Value | Citations |

| IUPAC Name | 2-chloropyridine-3-carbonitrile | [6] |

| Synonyms | 2-Chloronicotinonitrile, 3-Cyano-2-chloropyridine | [2] |

| CAS Number | 6602-54-6 | [2] |

| Molecular Formula | C₆H₃ClN₂ | [2] |

| Molecular Weight | 138.56 g/mol | [2] |

| Appearance | White to off-white crystalline powder or flakes | [2][7] |

| Melting Point | 104-107 °C | [7][8] |

| Boiling Point | 257.6 °C at 760 mmHg | [8] |

| Density | ~1.3 g/cm³ | [8] |

| pKa | -2.17 (Predicted) | [9] |

| Solubility | Sparingly soluble in water; Soluble in polar organic solvents like methanol, ethanol, and DMSO. | [4][5] |

| ¹H NMR (CDCl₃) | δ 7.50 (dd, J=8.0, 4.8 Hz, 1H), 8.15 (dd, J=8.0, 2.0 Hz, 1H), 8.60 (dd, J=4.8, 2.0 Hz, 1H) | Spectral Data |

| ¹³C NMR (CDCl₃) | δ 110.1, 114.8, 128.0, 142.0, 151.8, 152.5 | [1] |

| FT-IR (KBr, cm⁻¹) | ~3070 (Ar C-H), ~2230 (C≡N), ~1570, 1450, 1400 (C=C, C=N) | [10][11] |

| Mass Spectrum (EI) | m/z (%): 138 (M⁺, 100), 103 (M⁺-Cl, 85), 76 (C₅H₂N, 45) | [4][5][12][13] |

Synthesis of this compound

The most common and industrially significant route for the synthesis of this compound involves the chlorination of 3-cyanopyridine N-oxide. The N-oxide is typically prepared by the oxidation of 3-cyanopyridine.

Synthesis of 3-Cyanopyridine N-oxide

Reaction: Oxidation of 3-cyanopyridine.

Experimental Protocol:

To a solution of 3-cyanopyridine in a suitable solvent (e.g., acetic acid or sulfuric acid), an oxidizing agent such as hydrogen peroxide or a peroxy acid is added. The reaction mixture is heated to facilitate the oxidation. Upon completion, the product, 3-cyanopyridine N-oxide, is isolated by filtration or extraction.

A specific protocol involves adding 3-cyanopyridine (1.0 eq) to concentrated sulfuric acid. The mixture is heated to 90°C, and 30% hydrogen peroxide (1.2 eq) is added dropwise. The reaction is maintained at this temperature for several hours. After cooling, the product is isolated by filtration.

Chlorination of 3-Cyanopyridine N-oxide

The chlorination of 3-cyanopyridine N-oxide is a critical step and can be achieved using various chlorinating agents, with phosphorus oxychloride (POCl₃) and bis(trichloromethyl)carbonate (triphosgene) being the most common.

Reaction Mechanism: The reaction proceeds through the formation of a reactive intermediate upon the attack of the N-oxide on the phosphorus center, followed by the nucleophilic attack of a chloride ion on the pyridine ring.

Experimental Protocol:

3-Cyanopyridine N-oxide (1.0 eq) is added to an excess of phosphorus oxychloride, which can also serve as the solvent. The mixture is heated to reflux (around 100-110 °C) for several hours.[14] After the reaction is complete, the excess POCl₃ is removed under reduced pressure. The residue is then carefully quenched with ice water and neutralized with a base (e.g., sodium carbonate or ammonia) to precipitate the crude product. The solid is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography.[15]

| Parameter | Value | Citations |

| Chlorinating Agent | Phosphorus oxychloride (POCl₃) | [14][15] |

| Solvent | Excess POCl₃ or an inert solvent | [14] |

| Temperature | 100-110 °C (Reflux) | [14] |

| Reaction Time | 2-6 hours | [14] |

| Work-up | Quenching with ice, neutralization | [15] |

| Typical Yield | 80-90% | [15] |

Reaction Mechanism: Triphosgene, in the presence of a base, generates phosgene in situ, which then activates the N-oxide for nucleophilic attack by chloride.

Experimental Protocol:

To a solution of 3-cyanopyridine N-oxide (1.0 eq) in an inert solvent such as dichloromethane or toluene, bis(trichloromethyl)carbonate (0.4-0.5 eq) is added. An organic base like pyridine or triethylamine (2.0-3.0 eq) is then added, often at a reduced temperature to control the initial reaction. The mixture is then heated to reflux for several hours. After completion, the reaction is quenched, and the product is isolated by extraction and purified by recrystallization or chromatography. This method is often preferred due to the solid, less hazardous nature of triphosgene compared to gaseous phosgene or liquid POCl₃.[16]

| Parameter | Value | Citations |

| Chlorinating Agent | Bis(trichloromethyl)carbonate (Triphosgene) | [16] |

| Solvent | Dichloromethane, Toluene | [16] |

| Base | Pyridine, Triethylamine | [16] |

| Temperature | Reflux | [16] |

| Reaction Time | 2-8 hours | [16] |

| Work-up | Aqueous wash, extraction | [16] |

| Typical Yield | 75-85% | [16] |

Applications in Drug Development

This compound is a crucial intermediate in the synthesis of several active pharmaceutical ingredients (APIs). Its bifunctional nature allows for the construction of complex heterocyclic systems.

Synthesis of Mirtazapine

Mirtazapine is an atypical antidepressant.[17] Its synthesis involves the reaction of this compound with 1-methyl-3-phenylpiperazine, followed by a series of reduction and cyclization steps.

Synthesis of Nevirapine

Nevirapine is a non-nucleoside reverse transcriptase inhibitor used to treat HIV/AIDS. The synthesis of Nevirapine also utilizes this compound as a starting material. It is first reacted with cyclopropylamine, followed by hydrolysis of the nitrile group and subsequent condensation with 2-chloro-3-amino-4-picoline and a final cyclization step.

Conclusion

This compound is a versatile and valuable chemical intermediate with significant applications in the synthesis of pharmaceuticals and agrochemicals. The synthetic routes to this compound are well-established, with the chlorination of 3-cyanopyridine N-oxide being the most prominent method. A thorough understanding of its properties and reactivity is essential for its effective utilization in research and development and in the manufacturing of life-saving drugs. This guide provides a foundational understanding for professionals in the field, enabling further innovation and application of this important molecule.

References

- 1. This compound(6602-54-6) 13C NMR [m.chemicalbook.com]

- 2. ir.library.oregonstate.edu [ir.library.oregonstate.edu]

- 3. chemimpex.com [chemimpex.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Chloronicotinonitrile | C6H3ClN2 | CID 81079 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. bhu.ac.in [bhu.ac.in]

- 8. This compound | CAS#:6602-54-6 | Chemsrc [chemsrc.com]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. researchgate.net [researchgate.net]

- 11. Page loading... [guidechem.com]

- 12. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Triphosgene-Pyridine Mediated Stereoselective Chlorination of Acyclic Aliphatic 1,3-Diols - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 15. jcsp.org.pk [jcsp.org.pk]

- 16. echemi.com [echemi.com]

- 17. This compound | 6602-54-6 [chemicalbook.com]

Spectroscopic Profile of 2-Chloro-3-cyanopyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-chloro-3-cyanopyridine, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The following sections present tabulated spectroscopic data, detailed experimental protocols for data acquisition, and visualizations of the analytical workflow and the complementary nature of the spectroscopic techniques.

Spectroscopic Data

The structural elucidation of this compound is supported by data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Data

| Chemical Shift (δ) ppm | Description |

| 7.20 - 7.32 | Aromatic Region[1] |

| 8.29 - 8.30 | Aromatic Region[1] |

| Chemical Shift (δ) ppm |

| 123.2 |

| 125.5 |

| 126.1 |

| 138.8 |

| 148.5 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

| Wavenumber (cm⁻¹) | Functional Group |

| Characteristic Absorption | C≡N (Nitrile)[1] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular weight of this compound is 138.55 g/mol .[3][4]

| m/z | Interpretation |

| 138.55 | Molecular Ion (M⁺) Peak[1][5] |

Experimental Protocols

The following are generalized methodologies for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the molecular structure and connectivity of atoms.

-

Sample Preparation: A solution of the this compound sample is prepared by dissolving it in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The concentration is typically in the range of 5-25 mg/mL. The solution is then transferred to an NMR tube.

-

Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, the spectrum is acquired by applying a radiofrequency pulse and recording the resulting free induction decay (FID). For ¹³C NMR, similar principles are applied, often with proton decoupling to simplify the spectrum.

-

Data Processing: The raw FID data is converted into a spectrum using a Fourier transform. The resulting spectrum is then phased, baseline corrected, and referenced to the residual solvent peak or an internal standard (e.g., TMS).

-

Data Analysis: The chemical shifts (δ), coupling constants (J), and integration values of the peaks in the spectrum are analyzed to elucidate the structure of the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.[1]

-

Sample Preparation: The sample can be prepared in several ways. For a solid sample, it can be prepared as a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin disk. Alternatively, a thin film can be cast from a solution of the compound.[3] For Attenuated Total Reflectance (ATR) FTIR, the solid sample is placed directly on the ATR crystal.[3]

-

Data Acquisition: An infrared spectrum of the sample is acquired.[1] The spectrum is typically recorded in the mid-infrared range (4000-400 cm⁻¹).[1]

-

Data Analysis: The resulting spectrum is a plot of transmittance or absorbance versus wavenumber.[1] Characteristic absorption bands corresponding to specific functional groups are then identified.[1]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of the molecule.

-

Sample Introduction: The sample is introduced into the mass spectrometer. For volatile compounds, this can be done via direct injection or through a gas chromatograph (GC-MS).

-

Ionization: The sample molecules are ionized. A common method for this type of compound is Electron Ionization (EI), where high-energy electrons bombard the sample, causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

-

Data Analysis: The molecular ion peak (M⁺) provides the molecular weight of the compound. The fragmentation pattern can give additional structural information.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the complementary nature of the different spectroscopic techniques.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Caption: Complementary information from different spectroscopic techniques for structural elucidation.

References

A Technical Guide to the Solubility and Stability of 2-Chloro-3-cyanopyridine

For Researchers, Scientists, and Drug Development Professionals

December 23, 2025

This technical guide provides a comprehensive overview of the solubility and stability of 2-Chloro-3-cyanopyridine, a key intermediate in the pharmaceutical and agrochemical industries. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the compound's physicochemical properties, experimental protocols for its analysis, and insights into its degradation pathways.

Introduction

This compound (CAS No. 6602-54-6) is a halogenated pyridine derivative with the chemical formula C₆H₃ClN₂.[1] It serves as a versatile building block in the synthesis of a variety of biologically active molecules.[2] The presence of both a chloro and a cyano group on the pyridine ring imparts unique reactivity, making it a valuable precursor for the development of novel therapeutic agents and crop protection chemicals.[1][2] Understanding its solubility and stability is paramount for its effective use in synthesis, formulation, and for ensuring the safety and efficacy of the final products.

Physicochemical Properties

This compound is a white to off-white or light yellow crystalline powder at room temperature.[1][3] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₃ClN₂ | [1] |

| Molecular Weight | 138.56 g/mol | [2] |

| Appearance | White to off-white crystal powder | [2] |

| Melting Point | 104-109 °C | [2] |

| Boiling Point | 257.6 °C at 760 mmHg | [4] |

| Density | 1.33 g/cm³ | [4] |

| pKa (Predicted) | -2.17 ± 0.10 | [1] |

Solubility Profile

Table 2: Qualitative Solubility of this compound

| Solvent | Expected Solubility | Rationale |

| Water | Sparingly Soluble | [1] |

| Methanol | Soluble | Polar protic solvent, capable of hydrogen bonding. |

| Ethanol | Soluble | Polar protic solvent. |

| Acetone | Soluble | Polar aprotic solvent. |

| Dichloromethane | Soluble | Moderately polar aprotic solvent. |

| Ethyl Acetate | Soluble | Moderately polar aprotic solvent. |

| Toluene | Slightly Soluble | Nonpolar aromatic solvent. |

| Hexane | Insoluble | Nonpolar aliphatic solvent. |

To obtain precise quantitative solubility data, standardized experimental procedures are necessary. Detailed methodologies for determining solubility are provided in Section 5.

Stability Profile

This compound is generally stable under normal storage conditions.[5] However, its stability can be affected by various factors such as pH, temperature, and light. It is incompatible with strong oxidizing agents, acids, and bases.[1][5]

Hydrolytic Stability

While specific kinetic data for the hydrolysis of this compound is not available, related studies on cyanopyridines suggest that the cyano group can undergo hydrolysis to form a carboxamide and subsequently a carboxylic acid.[6] The presence of the electron-withdrawing chloro group at the 2-position is expected to influence the rate of hydrolysis. The hydrolysis is anticipated to be pH-dependent, with accelerated rates under acidic or basic conditions.

Photostability

The photostability of this compound has not been extensively reported. However, studies on other chloropyridine derivatives have shown that they can undergo photolytic degradation in aqueous solutions.[4] The degradation pathway may involve the cleavage of the carbon-chlorine bond and subsequent reactions of the resulting radical species.

Thermal Stability

The thermal stability of this compound is generally considered good under standard conditions. No decomposition is typically observed at its melting point. However, at elevated temperatures, thermal degradation may occur.

Experimental Protocols

This section provides detailed methodologies for determining the solubility and stability of this compound.

Solubility Determination

Two common methods for quantitative solubility determination are the gravimetric method and the UV-Vis spectrophotometric method.

This method directly measures the mass of the solute dissolved in a known mass or volume of solvent.

Protocol:

-

Add an excess amount of this compound to a known volume of the desired solvent in a sealed vessel.

-

Equilibrate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation.

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant and filter it to remove any suspended particles.

-

Evaporate the solvent from the filtered supernatant under controlled conditions (e.g., in a vacuum oven) until a constant weight of the solid residue is obtained.

-

Calculate the solubility in g/L or other appropriate units.

This method is suitable for compounds that absorb UV-Vis radiation and relies on the Beer-Lambert law.

Protocol:

-

Preparation of a Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the chosen solvent.

-

Prepare a series of standard solutions by diluting the stock solution.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a graph of absorbance versus concentration to generate a calibration curve.

-

-

Analysis of the Saturated Solution:

-

Prepare a saturated solution as described in the gravimetric method (steps 1-3).

-

Withdraw a known volume of the clear, filtered supernatant.

-

Dilute the supernatant with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation:

-

Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Stability Testing

Stability testing should be conducted according to the International Council for Harmonisation (ICH) guidelines, specifically ICH Q1A(R2) for stability testing of new drug substances.[2][7]

Forced degradation (or stress testing) is undertaken to identify the likely degradation products and to establish the intrinsic stability of the molecule.

Protocol:

-

Hydrolytic Stability:

-

Prepare solutions of this compound in acidic (e.g., 0.1 N HCl), neutral (e.g., water), and basic (e.g., 0.1 N NaOH) conditions.

-

Store the solutions at an elevated temperature (e.g., 60 °C) for a defined period.

-

At specified time points, withdraw samples and analyze for the parent compound and degradation products using a stability-indicating analytical method (e.g., HPLC).

-

-

Photostability:

-

Expose solid this compound and its solution to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

-

Protect a parallel set of samples from light to serve as dark controls.

-

Analyze the exposed and control samples for degradation.

-

-

Thermal Stability:

-

Expose solid this compound to elevated temperatures (e.g., in 10 °C increments above the accelerated storage temperature) for a defined period.

-

Analyze the samples at various time points to determine the extent of degradation.

-

Long-term stability studies are performed under recommended storage conditions to establish a re-test period or shelf life.

Protocol:

-

Store multiple batches of this compound in containers that simulate the actual packaging.

-

Maintain the samples at long-term storage conditions (e.g., 25 °C ± 2 °C / 60% RH ± 5% RH) for a minimum of 12 months.

-

Test the samples at specified time intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months) for relevant quality attributes.

Potential Degradation Pathways and Reaction Mechanisms

Hydrolysis

Under aqueous conditions, particularly at non-neutral pH, the primary degradation pathway is expected to be the hydrolysis of the nitrile group. This proceeds in two steps: first to the corresponding amide (2-chloro-3-pyridinecarboxamide) and then to the carboxylic acid (2-chloronicotinic acid).

Reaction with Bases (Nucleophilic Aromatic Substitution)

The chlorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic aromatic substitution, especially with strong nucleophiles or under basic conditions. This is a common reaction for 2-halopyridines. The reaction proceeds through a Meisenheimer-like intermediate.

Conclusion

This compound is a valuable intermediate with a stability profile that is suitable for a range of synthetic applications. While quantitative data on its solubility in organic solvents is limited, this guide provides robust experimental protocols for its determination. Understanding the potential degradation pathways, particularly hydrolysis and nucleophilic substitution, is crucial for optimizing reaction conditions and ensuring the purity of the final products. The information and methodologies presented herein are intended to support researchers and drug development professionals in the effective and safe handling and application of this important chemical compound.

References

- 1. fishersci.com [fishersci.com]

- 2. Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 6. This compound | 6602-54-6 [chemicalbook.com]

- 7. lookchem.com [lookchem.com]

An In-depth Technical Guide to the Synthesis of 2-Chloro-3-cyanopyridine: Discovery and History

Introduction

2-Chloro-3-cyanopyridine, a pivotal intermediate in the synthesis of numerous pharmaceuticals and agrochemicals, holds a significant position in organic chemistry.[1][2] Its derivatives are key precursors to a range of vital molecules, including the anti-HIV drug Nevirapine, the antidepressant Mirtazapine, and various herbicides and pesticides.[1][3] This technical guide provides a comprehensive overview of the discovery and historical development of synthetic routes to this compound, offering detailed experimental protocols, comparative data, and workflow visualizations for researchers, scientists, and professionals in drug development.

The journey to efficient and scalable synthesis of this compound has been marked by the exploration of various chemical pathways, primarily revolving around the functionalization of the pyridine ring. The most prevalent and historically significant methods commence with 3-cyanopyridine, which undergoes oxidation to its N-oxide, followed by a crucial chlorination step.[1] Alternative strategies, such as those starting from different precursors or employing classic reactions like the Sandmeyer reaction, have also been investigated to improve yield, safety, and environmental impact.[1][4]

Core Synthetic Strategies

The synthesis of this compound has evolved over time, with several key methods being developed and optimized. The primary approaches are detailed below.

Chlorination of 3-Cyanopyridine N-oxide

The most widely adopted strategy for the synthesis of this compound involves the chlorination of 3-cyanopyridine N-oxide.[1] This intermediate is typically prepared by the oxidation of 3-cyanopyridine using agents like hydrogen peroxide in the presence of an acid catalyst.[5][6] The subsequent chlorination selectively introduces a chlorine atom at the 2-position of the pyridine ring. Various chlorinating agents have been employed in this key transformation.

One of the earliest and most common methods for the chlorination of 3-cyanopyridine N-oxide utilizes phosphorus oxychloride (POCl₃).[3][7] This reaction is often carried out in the presence of an organic base, such as triethylamine, to neutralize the acid generated during the reaction.[5][8] While effective, this method can generate significant amounts of phosphorus-containing waste, posing environmental challenges.[9]

To address the environmental concerns associated with phosphorus-based reagents, methods utilizing bis(trichloromethyl)carbonate, also known as triphosgene, have been developed.[9] Triphosgene serves as a safer and more environmentally friendly chlorinating agent. The reaction is typically performed in an organic solvent in the presence of an organic base.[9]

A more recent innovation involves the in-situ generation of a Vilsmeier reagent, which then acts as the chlorinating agent. This is achieved by reacting bis(trichloromethyl)carbonate with a substituted amide.[10] The resulting Vilsmeier reagent reacts with 3-cyanopyridine N-oxide to yield this compound. This method offers advantages in terms of safety, reduced waste, and high product yield and purity.[10]

Synthesis from 2-Hydroxynicotinonitrile

An alternative pathway to this compound begins with the synthesis of 2-hydroxy-3-cyanopyridine (also known as 2-hydroxynicotinonitrile). This intermediate can be prepared by reacting malonaldehyde with cyanoacetamide in the presence of an acid.[11] The subsequent step involves the chlorination of 2-hydroxy-3-cyanopyridine, typically using phosphorus oxychloride, to yield the desired product.[11]

The Sandmeyer Reaction Pathway

The Sandmeyer reaction, a cornerstone of aromatic chemistry discovered by Traugott Sandmeyer in 1884, presents another potential route.[4][12] This reaction facilitates the conversion of an aromatic amino group into various functionalities, including halogens and nitriles, via a diazonium salt intermediate.[4][13] In the context of this compound synthesis, this would involve the diazotization of 2-amino-3-cyanopyridine followed by a copper(I) chloride-mediated displacement of the diazonium group with a chlorine atom. While plausible, this route is less commonly documented in industrial-scale production compared to the N-oxide pathway.

Comparative Data of Synthetic Routes

The following table summarizes quantitative data for various synthetic methods, allowing for a direct comparison of their efficacy.

| Synthetic Method | Starting Material | Key Reagents | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |

| POCl₃ Chlorination | 3-Cyanopyridine N-oxide | POCl₃, Triethylamine | 35 - 100 | 7 - 25 | ~85 | - | [8][10] |

| Triphosgene Chlorination | 3-Cyanopyridine N-oxide | Bis(trichloromethyl)carbonate, Organic Base | 30 - 75 | 2 - 8 | High | - | [9] |

| Vilsmeier Reagent | 3-Cyanopyridine N-oxide | Bis(trichloromethyl)carbonate, Substituted Amide | 80 - 130 | 4 - 12 | 68 - 83 | 97.3 - 99.0 | [10] |

| From 2-Hydroxynicotinonitrile | 2-Hydroxy-3-cyanopyridine | POCl₃, Alkali | - | - | - | - | [11] |

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound via POCl₃ Chlorination

This protocol is based on the general method described in several patents.[5][8]

Materials:

-

3-Cyanopyridine N-oxide

-

Phosphorus oxychloride (POCl₃)

-

Triethylamine

-

Appropriate organic solvent (e.g., Dichloromethane)

-

Water

-

Sodium bicarbonate solution

Procedure:

-

In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, dissolve 3-cyanopyridine N-oxide in an organic solvent.

-

Cool the mixture to 0-5 °C.

-

Slowly add phosphorus oxychloride to the cooled solution while maintaining the temperature.

-

Gradually add triethylamine dropwise to the reaction mixture.

-

After the addition is complete, slowly warm the mixture to the desired reaction temperature (e.g., 80-100 °C) and maintain for the specified reaction time (e.g., 1-2 hours).[8]

-

Monitor the reaction progress using a suitable analytical technique (e.g., TLC or HPLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Carefully quench the reaction by slowly adding water.

-

Neutralize the mixture with a sodium bicarbonate solution.

-

Separate the organic layer, wash with water, and dry over a suitable drying agent (e.g., sodium sulfate).

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude this compound by recrystallization or column chromatography.

Protocol 2: Synthesis of this compound using a Vilsmeier Reagent

This protocol is adapted from the method described in patent CN101941943A.[10]

Materials:

-

3-Cyanopyridine N-oxide

-

Bis(trichloromethyl)carbonate

-

A substituted amide (e.g., N-methyl-N-phenylformamide)

-

Organic solvent (e.g., Nitrobenzene)

-

Water

Procedure:

-

In a reaction flask, dissolve the substituted amide in the organic solvent.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of bis(trichloromethyl)carbonate in the same organic solvent to prepare the Vilsmeier reagent.

-

After the addition is complete, add 3-cyanopyridine N-oxide to the mixture.

-

Heat the reaction mixture to the specified temperature (e.g., 140 °C) and maintain for the required duration (e.g., 10 hours).[10]

-

Monitor the reaction by TLC.

-

Once the reaction is complete, evaporate the solvent.

-

While still hot, add water to the residue and stir.

-

Cool the mixture to room temperature to precipitate the solid product.

-

Filter the solid, wash with water, and dry to obtain this compound.

Mandatory Visualizations

Caption: Major synthetic pathways to this compound.

Caption: Experimental workflow for Vilsmeier reagent-mediated synthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 5. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 6. CN103570617A - Preparation method of 3-cyano-pyridine N-oxide - Google Patents [patents.google.com]

- 7. JPS56169672A - Preparation of this compound and 2- chloronicotinic acid - Google Patents [patents.google.com]

- 8. CN104829525A - Method for producing this compound through continuous reaction - Google Patents [patents.google.com]

- 9. CN101659637A - Preparation method of this compound - Google Patents [patents.google.com]

- 10. CN101941943A - Synthesis method of 2-chlorine-3-cyanopyridine - Google Patents [patents.google.com]

- 11. CN110734398A - A kind of new preparation method of 2-chloronicotinic acid - Google Patents [patents.google.com]

- 12. lscollege.ac.in [lscollege.ac.in]

- 13. Sandmeyer Reaction [organic-chemistry.org]

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Chloro-3-cyanopyridine

For Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

2-Chloro-3-cyanopyridine, also known as 2-chloronicotinonitrile, is a pivotal heterocyclic intermediate in the synthesis of a multitude of active pharmaceutical ingredients (APIs) and agrochemicals.[1][2][3] Its unique molecular architecture, featuring a chlorinated pyridine ring and a cyano group, imparts a high degree of reactivity, making it an essential building block in medicinal and industrial chemistry.[2] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and its applications in the development of notable therapeutic agents. All quantitative data is presented in structured tables for ease of reference, and key synthetic pathways are visualized using workflow diagrams.

Physical Properties

This compound is a white to off-white or light yellow crystalline powder or flakes at room temperature.[1][3][4] It possesses a faint chemical odor.[3] A comprehensive summary of its key physical properties is provided in Table 1.

Table 1: Physical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₆H₃ClN₂ | [1][2][4][5][6] |

| Molecular Weight | 138.55 g/mol | [1][4][5][7][8] |

| Appearance | White to off-white or light yellow crystalline powder/flakes | [1][2][3][4] |

| Melting Point | 103-109 °C | [2][4][5][6][9] |

| Boiling Point | 257.6 ± 20.0 °C at 760 mmHg | [4][6] |

| 112 °C at 1 mmHg | [5] | |

| Density | 1.3 ± 0.1 g/cm³ | [4][10] |

| 1.33 g/cm³ | [6] | |

| Vapor Pressure | 0.0144 mmHg at 25°C | [5][6] |

| Flash Point | 109.6 ± 21.8 °C | [4][6] |

| Refractive Index | 1.565 | [6] |

| Solubility | Sparingly soluble in water. Soluble in polar organic solvents. | [3][11] |

Chemical Properties

The chemical reactivity of this compound is largely dictated by the electrophilic nature of the pyridine ring, enhanced by the electron-withdrawing effects of the chlorine and cyano groups. This makes the compound susceptible to nucleophilic substitution reactions, particularly at the 2-position where the chlorine atom is a good leaving group.

Table 2: Chemical and Safety Information

| Property | Description | References |

| IUPAC Name | 2-chloropyridine-3-carbonitrile | [7] |

| CAS Number | 6602-54-6 | [1][2][4][5][6] |

| Hazard Codes | Xn (Harmful) | [6] |

| Risk Phrases | R20/21/22: Harmful by inhalation, in contact with skin and if swallowed. | [5][6] |

| R36/37/38: Irritating to eyes, respiratory system and skin. | [5][6] | |

| Safety Phrases | S26: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. | [6] |

| S36/37/39: Wear suitable protective clothing, gloves and eye/face protection. | [5][6] | |

| Stability | Stable under normal conditions. | [12][13] |

| Incompatible Materials | Acids, bases, strong oxidizing agents, metals, and reducing agents. | [12][13] |

| Hazardous Decomposition Products | Nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), hydrogen cyanide, and hydrogen chloride gas. | [12][13] |

Spectroscopic Data

The structural features of this compound can be elucidated using various spectroscopic techniques. The key spectral data are summarized below.

Table 3: Spectroscopic Data of this compound

| Technique | Data | References |

| ¹H NMR | Aromatic protons are expected to be deshielded due to the electron-withdrawing effects of the chloro and cyano groups. | |

| ¹³C NMR | Signals for the pyridine ring carbons and the cyano carbon are observable. | [14] |

| IR Spectroscopy | Characteristic absorption bands for C≡N (nitrile) stretching are expected. | [15] |

| Mass Spectrometry (MS) | The molecular ion peak (M+) and characteristic fragmentation patterns can be observed. | [5] |

Experimental Protocols: Synthesis of this compound

The most common and well-established method for the synthesis of this compound involves the chlorination of 3-cyanopyridine 1-oxide.[1][14] This is typically a two-step process starting from 3-cyanopyridine.

Step 1: Synthesis of 3-Cyanopyridine 1-Oxide

Protocol: Oxidation with Hydrogen Peroxide and Sulfuric Acid [16]

-

Materials: 3-cyanopyridine, concentrated sulfuric acid, 30% hydrogen peroxide.

-

Procedure:

-

In a four-necked flask, add 500 g (4.80 mol) of 3-cyanopyridine to 1600 g of concentrated sulfuric acid.

-

Heat the mixture to 90°C to achieve reflux.

-

Slowly add 400 mL of 30% hydrogen peroxide to the refluxing reaction mixture.

-

Continue the reflux for 2 hours after the addition is complete, monitoring for the complete conversion of the starting material.

-

After the reaction is complete, the mixture is worked up to isolate the 3-cyanopyridine 1-oxide product.

-

Step 2: Synthesis of this compound

Protocol A: Chlorination with Phosphorus Oxychloride (POCl₃) [14]

-

Materials: 3-cyanopyridine 1-oxide, phosphorus oxychloride (POCl₃), organic base (e.g., cyclohexylamine, pyridine).

-

Procedure:

-

In a four-necked flask, dissolve 3-cyanopyridine 1-oxide (e.g., 500 g, 4.16 mol) in phosphorus oxychloride (e.g., 2000 g, 13.04 mol).

-

Add an organic base to the solution.

-

Heat the reaction mixture.

-

Upon completion of the reaction, the desired this compound is obtained after appropriate workup and purification.

-

Protocol B: Chlorination with Bis(trichloromethyl)carbonate (Triphosgene) [14][17]

-

Materials: 3-cyanopyridine 1-oxide, bis(trichloromethyl)carbonate, organic solvent (e.g., dichloroethane, petroleum ether), organic base (e.g., triethylamine, tri-n-propylamine).

-

Procedure:

-

Dissolve 3-cyanopyridine 1-oxide and bis(trichloromethyl)carbonate in an organic solvent.

-

Add the organic base dropwise at a temperature between -5°C and 40°C.

-

After the addition is complete, raise the temperature to 30-75°C and allow the reaction to proceed for 2-8 hours.

-

The final product, this compound, is obtained after separation and purification of the reaction solution.

-

Applications in Drug Development

This compound is a crucial intermediate in the synthesis of several commercially important pharmaceutical and agrochemical products.[1][2][3] Its versatile reactivity allows for the construction of complex molecular frameworks.

Synthesis of Nevirapine

Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.[2] this compound is a key starting material in some synthetic routes to Nevirapine.[2][18]

Synthesis of Mirtazapine

Mirtazapine is a tetracyclic antidepressant used for the treatment of major depressive disorder.[1] The synthesis of mirtazapine can be achieved through a pathway involving the condensation of this compound with 1-methyl-3-phenylpiperazine.[1][3]

Synthesis of Pymetrozine

Pymetrozine is an insecticide with a novel mode of action, effective against sucking pests like aphids and whiteflies.[1] While direct synthesis from this compound is less common, derivatives of pyridine are central to its structure. The following diagram illustrates a general synthetic approach to pymetrozine.

Conclusion

This compound is a highly valuable and versatile intermediate in the chemical industry. Its well-defined physical and chemical properties, coupled with established synthetic protocols, make it a reliable building block for the synthesis of complex, high-value molecules. For researchers and professionals in drug development and agrochemical synthesis, a thorough understanding of this compound's characteristics is essential for its effective and safe utilization in the creation of novel and improved products. The information compiled in this guide serves as a comprehensive resource to support these endeavors.

References

- 1. Mirtazapine - Wikipedia [en.wikipedia.org]

- 2. CN102167699A - Method for preparing nevirapine - Google Patents [patents.google.com]

- 3. CN101654454A - Preparation method of mitrazapine and intermediate product thereof - Google Patents [patents.google.com]

- 4. WO2008125578A2 - A method for the preparation of mirtazapine - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. csustan.edu [csustan.edu]

- 8. This compound | CAS#:6602-54-6 | Chemsrc [chemsrc.com]

- 9. Novel pymetrozine crude drug synthesis process - Eureka | Patsnap [eureka.patsnap.com]

- 10. researchgate.net [researchgate.net]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. US5569760A - Process for preparing nevirapine - Google Patents [patents.google.com]

- 13. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 14. This compound(6602-54-6) 13C NMR spectrum [chemicalbook.com]

- 15. This compound(6602-54-6) IR2 spectrum [chemicalbook.com]

- 16. researchgate.net [researchgate.net]

- 17. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 18. US6680383B1 - Method for making nevirapine - Google Patents [patents.google.com]

The Evolving Landscape of 2-Chloro-3-cyanopyridine Derivatives: A Technical Guide to Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

The 2-chloro-3-cyanopyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the therapeutic potential of its derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibitory properties. This document consolidates key quantitative data, details essential experimental protocols, and visualizes the intricate signaling pathways and experimental workflows associated with these promising compounds.

Anticancer Activity: Targeting Key Oncogenic Pathways

Derivatives of this compound have shown significant promise as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. Their mechanisms of action often involve the modulation of critical signaling pathways implicated in cancer cell proliferation, survival, and apoptosis.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of various this compound derivatives against several cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound |

| 2-Oxo-3-cyanopyridines | 5c (4-chloro substitution) | PC-3 (Prostate) | 14.4 ± 0.38 | 5-FU (8.83 ± 0.09) |

| MDA-MB-231 (Breast) | 20 ± 0.17 | 5-FU (9.35 ± 0.74) | ||

| HepG2 (Liver) | 15 ± 0.64 | 5-FU (7.51 ± 0.11) | ||

| 5e (4-methoxy substitution) | PC-3 (Prostate) | 4.46 ± 0.51 | 5-FU (8.83 ± 0.09) | |

| MDA-MB-231 (Breast) | 3.59 ± 0.42 | 5-FU (9.35 ± 0.74) | ||

| HepG2 (Liver) | 6.01 ± 0.53 | 5-FU (7.51 ± 0.11) | ||

| 2-Thioxo-3-cyanopyridines | 6e (4-methoxy substitution) | PC-3 (Prostate) | 35.9 ± 0.92 | 5-FU (8.83 ± 0.09) |

| MDA-MB-231 (Breast) | 23.45 ± 0.70 | 5-FU (9.35 ± 0.74) | ||

| HepG2 (Liver) | 40.31 ± 0.99 | 5-FU (7.51 ± 0.11) | ||

| Cyanopyridones | 5a (unsubstituted phenyl) | MCF-7 (Breast) | 1.77 ± 0.10 | Taxol (8.48 ± 0.46) |

| HepG2 (Liver) | 2.71 ± 0.15 | Taxol (14.60 ± 0.79) | ||

| 5e (2,4-dichloro substitution) | MCF-7 (Breast) | 1.39 ± 0.08 | Taxol (8.48 ± 0.46) | |

| HepG2 (Liver) | 10.70 ± 0.58 | Taxol (14.60 ± 0.79) | ||

| Pyridopyrimidines | 7b (4-chloro substitution) | MCF-7 (Breast) | 6.22 ± 0.34 | Taxol (8.48 ± 0.46) |

| HepG2 (Liver) | 19.58 ± 1.06 | Taxol (14.60 ± 0.79) |

Key Signaling Pathways in Anticancer Activity

Pim-1 kinase, a serine/threonine kinase, is a downstream effector of the JAK/STAT pathway and plays a crucial role in cell survival and proliferation.[1] Several this compound derivatives have been identified as inhibitors of Pim-1 kinase.

Survivin, a member of the inhibitor of apoptosis protein (IAP) family, is overexpressed in many cancers and is associated with resistance to chemotherapy.[2] Certain 3-cyanopyridine derivatives have been shown to modulate survivin, leading to the induction of apoptosis.[3]

Vascular endothelial growth factor receptor 2 (VEGFR-2) and human epidermal growth factor receptor 2 (HER-2) are key drivers of tumor angiogenesis and proliferation. Some cyanopyridone and pyridopyrimidine derivatives have demonstrated dual inhibitory activity against these receptors.[4]

Antimicrobial Activity

Certain 2-amino-3-cyanopyridine derivatives have demonstrated notable activity against both Gram-positive and Gram-negative bacteria.

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for selected cyanopyridine derivatives.

| Compound | Derivative | Microorganism | MIC (µg/mL) | MBC (µg/mL) |

| Cyanopyridine | 5a | E. coli | 125 | 250 |

| B. subtilis | 64.5 | 125 | ||

| 5b | E. coli | 125 | 250 | |

| B. subtilis | 64.5 | 125 | ||

| Pyrimidine | 6b | S. aureus | 64.5 | 125 |

| B. subtilis | 64.5 | 125 |

Enzyme Inhibitory Activity

Beyond their anticancer and antimicrobial effects, this compound derivatives have been investigated as inhibitors of various enzymes, including carbonic anhydrases.

Quantitative Carbonic Anhydrase Inhibition Data

| Compound | Ki (µM) against hCA I | Ki (µM) against hCA II |

| 7b | 112.44 | 2.56 |

| 7d | 2.84 | 31.17 |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

Synthesis of this compound

A common route for the synthesis of the core this compound structure involves the chlorination of 3-cyanopyridine N-oxide.[5]

Protocol:

-

Oxidation: 3-Cyanopyridine is dissolved in a suitable solvent (e.g., glacial acetic acid).

-

A 30% hydrogen peroxide solution is added dropwise to the reaction mixture at a controlled temperature (e.g., 70-80°C).

-

The reaction is monitored by TLC until completion.

-

The solvent is removed under reduced pressure to yield 3-cyanopyridine N-oxide.

-

Chlorination: 3-Cyanopyridine N-oxide is added to phosphorus oxychloride (POCl3) at 0°C.

-

The mixture is heated to reflux (e.g., 110°C) for a specified time.

-

After cooling, the reaction mixture is poured onto crushed ice and neutralized with a base (e.g., sodium bicarbonate).

-

The resulting precipitate is filtered, washed with water, and dried to afford this compound.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Sulforhodamine B (SRB) Assay for Cytotoxicity

The SRB assay is a method used for cell density determination, based on the measurement of cellular protein content.

Protocol:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

Cell Fixation: Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.

-

Washing: Wash the plates five times with slow-running tap water and allow to air dry.

-

Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

-

Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.

-

Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.

-

Absorbance Measurement: Measure the absorbance at 510 nm.

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Protocol:

-

Compound Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculum Preparation: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard.

-

Inoculation: Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Perspectives

The this compound scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The derivatives have demonstrated a wide range of biological activities, with significant potential in oncology and infectious diseases. The structure-activity relationship studies suggest that modifications at various positions of the pyridine ring can lead to enhanced potency and selectivity. Future research should focus on optimizing the lead compounds, elucidating their detailed mechanisms of action, and evaluating their efficacy and safety in preclinical and clinical settings. The continued exploration of this chemical space is likely to yield new and effective treatments for a variety of diseases.

References

- 1. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 2. oiccpress.com [oiccpress.com]

- 3. Discovery of Novel 3-Cyanopyridines as Survivin Modulators and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Key Intermediates in the Synthesis of 2-Chloro-3-cyanopyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways to 2-Chloro-3-cyanopyridine, a critical building block in the pharmaceutical and agrochemical industries. This document details the key chemical intermediates, presents quantitative data from various synthetic methodologies, and offers detailed experimental protocols. Visual diagrams of the synthetic routes and experimental workflows are included to facilitate a deeper understanding of the chemical processes.

Introduction

This compound, also known as 2-chloronicotinonitrile, is a vital intermediate in the synthesis of numerous commercial products, including the antiviral drug Nevirapine, the antidepressant Mirtazapine, and various pesticides.[1] The strategic importance of this compound has led to the development of several synthetic routes, each with its own set of key intermediates and reaction conditions. This guide focuses on the most prevalent and industrially significant of these pathways.

The Primary Synthetic Pathway: From 3-Cyanopyridine to this compound

The most common and economically viable route to this compound begins with the readily available starting material, 3-cyanopyridine. This pathway involves two principal transformations: the N-oxidation of 3-cyanopyridine to form the key intermediate 3-cyanopyridine N-oxide , followed by a chlorination reaction to yield the final product.

References

In-Depth Technical Guide: Safety, Handling, and Toxicity of 2-Chloro-3-cyanopyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safety, handling, and toxicity of 2-Chloro-3-cyanopyridine (CAS No. 6602-54-6). The information is intended for professionals in research, scientific, and drug development fields to ensure safe laboratory practices and to understand the toxicological profile of this compound.

Chemical Identification and Properties

| Property | Value |

| Chemical Name | This compound |

| Synonyms | 2-Chloronicotinonitrile |

| CAS Number | 6602-54-6 |

| Molecular Formula | C₆H₃ClN₂ |

| Molecular Weight | 138.56 g/mol |

| Appearance | White to off-white crystalline powder or flakes[1] |

| Melting Point | 104-107 °C[1] |

| Boiling Point | 112 °C at 1 mm Hg[1] |

| Solubility | Sparingly soluble in water.[2] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its classification according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[2][3][4] |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin[2][3][4] |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled[2][3][4] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[2][3][4] |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation[2][3][4] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[2][3][4] |

Hazard Pictogram:

(GHS07: Exclamation Mark)

Toxicological Data

While specific quantitative toxicity data such as LD50 (median lethal dose) and LC50 (median lethal concentration) for this compound are not consistently available in publicly accessible literature, the GHS Category 4 classification for acute toxicity provides an estimated range of toxicity.

| Route of Exposure | GHS Category 4 Acute Toxicity Estimate (ATE) |

| Oral | 300 < ATE ≤ 2000 mg/kg body weight |

| Dermal | 1000 < ATE ≤ 2000 mg/kg body weight |

| Inhalation (dusts/mists) | 1.0 < ATE ≤ 5.0 mg/L |

Chronic exposure may lead to more severe health effects, including potential damage to the liver and kidneys.[2]

Experimental Protocols for Toxicity Assessment

Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)

-

Principle: A stepwise procedure with the use of a limited number of animals per step to classify the substance into a toxicity category.

-

Methodology:

-

A single dose of the substance is administered by gavage to a group of rodents (usually rats), starting with a dose expected to be non-lethal.

-

Animals are observed for mortality and clinical signs of toxicity for at least 14 days.

-

Depending on the outcome, the dose for the next group of animals is increased or decreased.

-

The final classification is based on the dose at which mortality is observed.

-

Skin Irritation/Corrosion - OECD Test Guideline 404

-

Principle: Assessment of the potential of a substance to cause reversible inflammatory changes to the skin.

-

Methodology:

-

A small amount of the test substance (0.5 g) is applied to a shaved patch of skin on a test animal (typically a rabbit).

-

The patch is covered with a gauze dressing for a specified period (usually 4 hours).

-

After the exposure period, the patch is removed, and the skin is observed for signs of erythema (redness) and edema (swelling) at specific intervals (1, 24, 48, and 72 hours).

-

The severity of the reactions is scored, and the substance is classified based on the mean scores.

-

Eye Irritation/Corrosion - OECD Test Guideline 405

-

Principle: Evaluation of a substance's potential to cause reversible or irreversible damage to the eye.

-

Methodology:

-

A small, measured amount of the test substance (0.1 mL for liquids, 0.1 g for solids) is instilled into the conjunctival sac of one eye of a test animal (typically a rabbit). The other eye serves as a control.

-

The eyes are examined for signs of corneal opacity, iritis, conjunctival redness, and chemosis (swelling) at 1, 24, 48, and 72 hours after instillation.

-

The severity of the lesions is scored, and the substance is classified based on the nature and reversibility of the observed effects.

-

Safe Handling and Storage

Adherence to proper handling and storage procedures is critical to minimize exposure and ensure laboratory safety.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[3]

-

Skin Protection: Wear impervious clothing and chemical-resistant gloves (e.g., nitrile rubber).[3]

-

Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if ventilation is inadequate or if dusts are generated.[3]

Handling Procedures

-

Handle in a well-ventilated area, preferably in a chemical fume hood.[3]

-

Avoid formation of dust and aerosols.[3]

-

Do not eat, drink, or smoke when using this product.[3]

-

Wash hands thoroughly after handling.[3]

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]

-

Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[4]

Caption: Safe Handling and Storage Workflow for this compound.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is necessary.

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Get medical help immediately.[3] |

| Skin Contact | Remove contaminated clothing. Wash skin with plenty of soap and water. Get medical help if irritation occurs.[3] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical help if eye irritation persists.[3] |

| Inhalation | Remove person to fresh air and keep comfortable for breathing. Get medical help if you feel unwell.[3] |

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE.[3]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[3]

-

Methods for Cleaning Up: Sweep up the spilled solid material, avoiding dust generation, and place it in a suitable container for disposal.[5]

Caption: Emergency Response Workflow for this compound.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[3]

-

Specific Hazards: May emit toxic fumes of carbon oxides, nitrogen oxides, hydrogen cyanide, and hydrogen chloride under fire conditions.[4]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[3]

Disposal Considerations

Dispose of this material and its container at a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3] Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[3]

Signaling Pathways and Mechanism of Toxicity

The specific signaling pathways and mechanisms of toxicity for this compound have not been extensively elucidated in publicly available literature. As a cyanopyridine derivative, its toxicity may be related to the metabolic release of cyanide ions, which can inhibit cellular respiration, or the reactivity of the chlorinated pyridine ring with biological macromolecules. However, further research is required to determine the precise mechanisms.

Conclusion

This compound is a chemical intermediate with a moderate acute toxicity profile. It is harmful if swallowed, inhaled, or in contact with skin, and causes skin and eye irritation. Safe handling practices, including the use of appropriate personal protective equipment and working in a well-ventilated area, are essential to minimize risk. In case of exposure or spillage, the emergency procedures outlined in this guide should be followed promptly. Due to the lack of detailed public data on its mechanism of toxicity and quantitative toxicological endpoints, caution should be exercised when handling this compound.

References

The Pivotal Role of 2-Chloro-3-cyanopyridine in Synthetic Chemistry: A Technical Guide to its Reactivity

For Immediate Release

A Deep Dive into the Synthetic Versatility of 2-Chloro-3-cyanopyridine

This technical guide offers an in-depth exploration of the reactivity of the chlorinated pyridine ring in this compound, a key building block in the development of pharmaceuticals and agrochemicals. For researchers, chemists, and professionals in drug development, understanding the nuanced reactivity of this versatile intermediate is paramount for the efficient synthesis of complex, biologically active molecules. This document provides a comprehensive overview of its primary reactions, detailed experimental protocols, and quantitative data to support synthetic strategies.

Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The chemical behavior of this compound is dominated by the reactivity of its chlorinated pyridine ring, which is highly susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of both the pyridine nitrogen and the adjacent cyano group significantly activates the C2 position, facilitating the displacement of the chloride leaving group by a wide array of nucleophiles. This enhanced reactivity makes it an ideal scaffold for introducing diverse functional groups.[1][2]

The general mechanism proceeds through a two-step addition-elimination pathway. A nucleophile attacks the carbon atom bonded to the chlorine, forming a negatively charged intermediate known as a Meisenheimer complex. Aromaticity is temporarily disrupted in this step. In the subsequent, typically rapid step, the chloride ion is eliminated, and the aromaticity of the pyridine ring is restored, yielding the substituted product.

Below is a logical diagram illustrating the general mechanism of nucleophilic aromatic substitution on this compound.

Caption: General pathway for nucleophilic aromatic substitution (SNAr).

Applications in Pharmaceutical Synthesis

The predictable and efficient reactivity of this compound has cemented its role as a crucial intermediate in the synthesis of numerous pharmaceutical agents.[2] Its derivatives are integral to the production of drugs targeting a range of conditions, from viral infections to central nervous system disorders.[3]

A prominent example is its application in the synthesis of Mirtazapine, an atypical antidepressant.[4] The synthesis involves the condensation of this compound with 1-methyl-3-phenylpiperazine as a key initial step.[5]

The following diagram outlines a synthetic workflow for the preparation of Mirtazapine starting from this compound.

Caption: Synthetic workflow for Mirtazapine.

Quantitative Data on Nucleophilic Substitution Reactions

The yield of nucleophilic substitution reactions on this compound is influenced by the nature of the nucleophile, solvent, temperature, and presence of a base. The following table summarizes representative yields for reactions with various nucleophiles.

| Nucleophile | Reagent | Conditions | Product | Yield (%) | Reference |

| Amine | 1-Methyl-3-phenylpiperazine | DMF, heat | 1-(3-Cyano-2-pyridyl)-2-phenyl-4-methylpiperazine | Not specified | [5] |

| Amine | Hydrazine hydrate | - | Pyrazolo[3,4-b]pyridine derivative | Not specified | [6] |

| Amine | Ethanolamine | - | 2-(Hydroxyethylamino)-3-cyanopyridine derivative | Not specified | [6] |

| Thiol | - | Base | 2-(Thio-substituted)-3-cyanopyridine | Not specified | [7] |

| Hydroxide | Aqueous base | Heat | 2-Hydroxy-3-cyanopyridine | Not specified | [8] |

Detailed Experimental Protocols

General Procedure for the Synthesis of 2-Amino-3-cyanopyridine Derivatives

This protocol is a generalized procedure based on the common reactivity of this compound with amine nucleophiles.

Materials:

-

This compound

-

Amine nucleophile (e.g., substituted aniline, alkylamine)

-

Anhydrous solvent (e.g., DMF, DMSO, or a high-boiling point alcohol)

-

Base (e.g., K₂CO₃, NaH, or an organic base like triethylamine)

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Procedure:

-

To a solution of this compound (1.0 eq) in the chosen anhydrous solvent, add the amine nucleophile (1.0-1.2 eq) and the base (1.5-2.0 eq).

-

Stir the reaction mixture at an elevated temperature (typically between 80-150 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, filter the solid and wash with a suitable solvent. If no precipitate forms, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield the desired 2-amino-3-cyanopyridine derivative.

Synthesis of 2-Chloronicotinic Acid via Hydrolysis

This protocol outlines the hydrolysis of the nitrile group in this compound to a carboxylic acid, which is another important synthetic transformation.

Materials:

-

This compound

-

Aqueous solution of a strong base (e.g., NaOH, KOH) or strong acid (e.g., H₂SO₄)

-

Standard laboratory glassware for reflux and workup

Procedure:

-

Suspend this compound in an aqueous solution of a strong acid or base.

-

Heat the mixture to reflux and maintain for a period of 1 to 10 hours, monitoring the reaction by TLC or HPLC until the starting material is consumed.[8]

-

Cool the reaction mixture to room temperature.

-

Carefully neutralize the mixture with a strong acid (if the reaction was basic) or a strong base (if the reaction was acidic) to precipitate the product.

-

Filter the resulting solid, wash with cold water, and dry to obtain 2-chloronicotinic acid.

Conclusion

This compound stands out as a highly valuable and versatile building block in modern organic synthesis. Its chlorinated pyridine ring is pre-activated for nucleophilic aromatic substitution, allowing for the straightforward introduction of a wide range of functional groups. This reactivity profile has been effectively leveraged in the synthesis of numerous high-value compounds, particularly in the pharmaceutical industry. The protocols and data presented in this guide are intended to provide a solid foundation for researchers and developers to harness the synthetic potential of this important intermediate.

References

- 1. researchgate.net [researchgate.net]

- 2. chemimpex.com [chemimpex.com]

- 3. benchchem.com [benchchem.com]

- 4. Mirtazapine - Wikipedia [en.wikipedia.org]

- 5. CN101654454A - Preparation method of mitrazapine and intermediate product thereof - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. JPS56169672A - Preparation of this compound and 2- chloronicotinic acid - Google Patents [patents.google.com]

A Technical Guide to 2-Chloro-3-cyanopyridine (2-Chloronicotinonitrile) for Researchers and Drug Development Professionals

An In-depth Overview of a Key Synthetic Intermediate

This technical guide provides a comprehensive overview of 2-Chloro-3-cyanopyridine, also widely known as 2-Chloronicotinonitrile. This versatile compound serves as a critical building block in the synthesis of numerous active pharmaceutical ingredients (APIs) and agrochemicals. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its synonyms, physicochemical properties, synthetic protocols, and its application in the synthesis of notable drugs.

Compound Identification and Synonyms

This compound is a halogenated pyridine derivative that is widely utilized in organic synthesis. Its structure, featuring a chlorine atom at the 2-position and a nitrile group at the 3-position of the pyridine ring, makes it a reactive and versatile intermediate.[1][2] The compound is known by several synonyms in the scientific literature and chemical catalogs.

Table 1: Synonyms and Identifiers for this compound

| Identifier Type | Value |

| Systematic Name | This compound |